molecular formula C9H8ClNO2S B1507911 Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-31-7

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1507911
CAS No.: 332099-31-7
M. Wt: 229.68 g/mol
InChI Key: YUIDGONLMDUWNF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound belonging to the class of thieno[3,2-B]pyrrole derivatives This compound features a sulfur atom within its heterocyclic structure, making it a part of the thiophene family

Scientific Research Applications

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-chloro-2-oxo-thiophene-4-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chloro and carboxylate positions are possible, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield this compound hydrazide.

  • Substitution: Substitution reactions can produce a variety of derivatives, such as ethyl 3-alkoxy-4H-thieno[3,2-B]pyrrole-5-carboxylate.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

  • Ethyl 4H-thieno[3,2-B]pyrrole-5-carboxylate

  • Ethyl 3-bromo-4H-thieno[3,2-B]pyrrole-5-carboxylate

Properties

IUPAC Name

ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDGONLMDUWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721746
Record name Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-31-7
Record name Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-thiophene-2-carbaldehyde (Iriarte, J.; Martinez, E.; Muchowski, J. M., J. Heterocycl. Chem., 13: 393-4 (1976)) was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.2 M of ester) such that reaction temperature maintained at 0° C.; reaction mixture allowed to warm to 10° C., stirred for 1.5 h, poured into cold saturated aqueous NH4Cl; after ether extractions, combined acrylate organic phases washed with water until aqueous phase was neutral; acrylate not purified).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

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